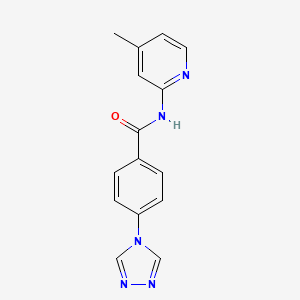
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTB is a triazole-based small molecule inhibitor that has been shown to have potent and selective inhibitory effects on a variety of enzymes and proteins.
作用機序
The mechanism of action of N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is complex and involves the inhibition of a variety of enzymes and proteins. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK. Additionally, this compound has been shown to inhibit the activity of several proteins involved in DNA replication and repair, including PARP1 and ATR.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to protect against oxidative stress and reduce inflammation. Additionally, this compound has been shown to have potent anti-viral effects, inhibiting the replication of several viruses.
実験室実験の利点と制限
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the function of specific enzymes and proteins. Additionally, this compound has been shown to have potent and selective inhibitory effects, making it a useful tool for studying the role of specific enzymes and proteins in various biological processes. However, this compound also has some limitations, including potential toxicity and off-target effects, which should be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One promising area of research is the development of this compound as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is potential for the development of new this compound derivatives with improved potency and selectivity.
合成法
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. One of the most commonly used methods for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-1-methyl-2-pyridinylboronic acid with 4-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonyl chloride in the presence of a palladium catalyst.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a wide range of potential applications in scientific research. Some of the most promising research areas include cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to have potent inhibitory effects on a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In neuroscience, this compound has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In infectious disease research, this compound has been shown to have potent inhibitory effects on a variety of viruses, including HIV, hepatitis C, and influenza.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-6-7-16-14(8-11)19-15(21)12-2-4-13(5-3-12)20-9-17-18-10-20/h2-10H,1H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLJBPWLJMDOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5338923.png)
![5-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-2-furaldehyde](/img/structure/B5338934.png)
![ethyl [(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5338941.png)
![N'-({[(4-methylphenyl)thio]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5338952.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5338964.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5338970.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338978.png)

![1-[2-(propylthio)benzoyl]pyrrolidine](/img/structure/B5338980.png)
![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5338982.png)
![ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5338994.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
